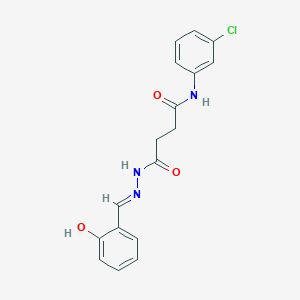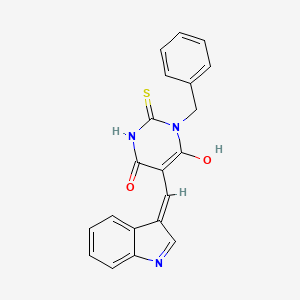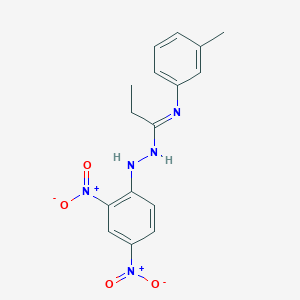![molecular formula C18H19FN2O2 B15014006 N-(2-ethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B15014006.png)
N-(2-ethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-ethylphenyl)-N’-[2-(2-fluorophenyl)ethyl]ethanediamide” is a synthetic organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of this compound includes an ethyl group and a fluorophenyl group, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethylphenyl)-N’-[2-(2-fluorophenyl)ethyl]ethanediamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenylamine and 2-(2-fluorophenyl)ethylamine.
Formation of Amide Bonds: The amide bonds are formed through a condensation reaction between the amines and a suitable carboxylic acid derivative, such as an acyl chloride or an ester.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC), under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to accommodate the increased volume of reactants.
Continuous Flow Processes: Implementation of continuous flow processes to enhance efficiency and yield.
Purification: Purification of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(2-ethylphenyl)-N’-[2-(2-fluorophenyl)ethyl]ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which “N-(2-ethylphenyl)-N’-[2-(2-fluorophenyl)ethyl]ethanediamide” exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-ethylphenyl)-N’-[2-(2-chlorophenyl)ethyl]ethanediamide
- N-(2-methylphenyl)-N’-[2-(2-fluorophenyl)ethyl]ethanediamide
- N-(2-ethylphenyl)-N’-[2-(2-bromophenyl)ethyl]ethanediamide
Uniqueness
“N-(2-ethylphenyl)-N’-[2-(2-fluorophenyl)ethyl]ethanediamide” is unique due to the presence of both ethyl and fluorophenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C18H19FN2O2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N'-(2-ethylphenyl)-N-[2-(2-fluorophenyl)ethyl]oxamide |
InChI |
InChI=1S/C18H19FN2O2/c1-2-13-7-4-6-10-16(13)21-18(23)17(22)20-12-11-14-8-3-5-9-15(14)19/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
Clé InChI |
JABUMUGRXQZENL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B15013929.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)benzamide](/img/structure/B15013935.png)
![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)


![10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)
![4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol](/img/structure/B15013983.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15013989.png)


![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/no-structure.png)
![Methyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15014015.png)
